Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-

Descripción general

Descripción

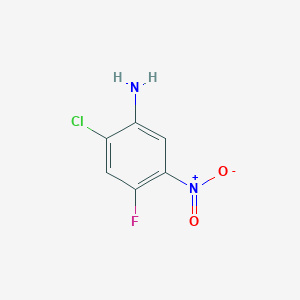

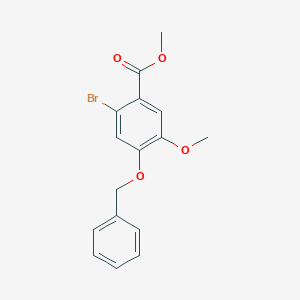

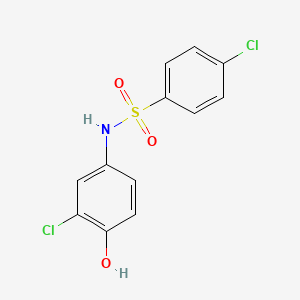

“Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-” is a chemical compound with the linear formula C12H8Cl2FNO2S . It has a molecular weight of 320.171 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

While specific synthesis methods for “Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-” were not found, a related compound, 4-Chloro-3-nitrobenzenesulfonamide, has been synthesized by slowly adding Chlorosulphonic acid to 2-chloronitrobenzene . The reaction mass was heated to 100°C and maintained at that temperature for 6 hours before cooling to ambient temperature and stirring for an additional 12 hours .Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-” can be represented as a 2D Mol file or a computed 3D SD file . These structures can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound “Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-” is part of a study that described the synthesis of new aryl thiazolone–benzenesulfonamides . These compounds were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound exhibits promising anticancer properties. Researchers have synthesized novel derivatives of this compound and evaluated their effects on cancer cell lines. Notably, molecular hybrids containing both benzenesulfonamide and imidazole moieties (compounds 11–13) demonstrated high cytotoxicity against HeLa cancer cells (IC50: 6–7 μM). Importantly, these compounds exhibited significantly lower cytotoxicity toward non-tumor cells (HaCaT cells) (IC50: 18–20 μM). The mechanism of action involves apoptosis induction through caspase activation .

Metabolic Stability Assessment

In vitro metabolic stability experiments revealed that compounds 11–13 are susceptible to first-phase oxidation reactions in human liver microsomes. The calculated half-life (t1/2) values ranged from 9.1 to 20.3 minutes. Hypothetically, these compounds may undergo oxidation to sulfenic and subsequently sulfinic acids as metabolites .

Thiazol-4-one Scaffold Design

Researchers have explored the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold. One such derivative, 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide, was prepared via intramolecular cyclization rearrangement. This work highlights the compound’s potential in drug design and development .

Photoluminescence Studies

Single crystals of novel organic 4-chloro-3-nitrobenzophenone (a related compound) were grown using different techniques. Photoluminescence studies provided insights into the relaxation behavior of the sample, which could have implications for optoelectronic applications .

Anti-Yeast Evaluation

Derivatives of 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide were synthesized and evaluated for anti-yeast activity. These compounds may have potential applications in combating fungal infections .

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S/c13-8-1-4-10(5-2-8)19(17,18)15-9-3-6-12(16)11(14)7-9/h1-7,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTDZZXNQIDWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359499 | |

| Record name | Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |

CAS RN |

141481-31-4 | |

| Record name | Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.